An In-depth Technical Guide to 5,5-diphenyl-2,4-oxazolidinedione: Molecular Weight and Structural Characteristics
An In-depth Technical Guide to 5,5-diphenyl-2,4-oxazolidinedione: Molecular Weight and Structural Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-diphenyl-2,4-oxazolidinedione is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structural framework, featuring a five-membered oxazolidinedione ring substituted with two phenyl groups at the 5-position, provides a unique scaffold for the design of novel therapeutic agents. This guide offers a detailed examination of the fundamental physicochemical properties of this molecule, focusing on its molecular weight and a discussion of its structural characteristics. As a Senior Application Scientist, the following information is presented to provide a comprehensive understanding for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Molecular Weight and Formula
The precise molecular weight of a compound is a critical parameter for its identification, characterization, and for stoichiometric calculations in chemical reactions and biological assays.
Theoretical Molecular Weight
The molecular formula for 5,5-diphenyl-2,4-oxazolidinedione is C₁₅H₁₁NO₃.[1] Based on the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Nitrogen: 14.007 u, Oxygen: 15.999 u), the molecular weight is calculated to be approximately 253.26 g/mol .
Monoisotopic Mass
For high-resolution mass spectrometry applications, the monoisotopic mass is the more relevant value. This is the mass of the molecule calculated using the mass of the most abundant isotope of each element. The monoisotopic mass of 5,5-diphenyl-2,4-oxazolidinedione is 253.0739 Da.[1]
Table 1: Molecular Weight and Formula of 5,5-diphenyl-2,4-oxazolidinedione
| Parameter | Value | Source |
| Molecular Formula | C₁₅H₁₁NO₃ | PubChem[1] |
| Average Molecular Weight | 253.26 g/mol | Calculated |
| Monoisotopic Mass | 253.0739 Da | PubChem[1] |
Crystal Structure
The determination of a molecule's crystal structure through techniques like X-ray crystallography provides invaluable insights into its three-dimensional arrangement in the solid state. This information is crucial for understanding intermolecular interactions, predicting physicochemical properties such as solubility and melting point, and for structure-based drug design.
Experimental Data
Following a comprehensive search of publicly available scientific literature and crystallographic databases, a definitive, experimentally determined crystal structure for 5,5-diphenyl-2,4-oxazolidinedione could not be located. This suggests that while the compound is known, its single-crystal X-ray diffraction analysis may not have been published or deposited in common databases.
Structural Analogs and Postulated Structure
In the absence of direct experimental data, we can infer potential structural features by examining closely related analogs. A prominent and extensively studied analog is 5,5-diphenylimidazolidine-2,4-dione, commonly known as Phenytoin. This molecule differs by the presence of a nitrogen atom at the 1-position of the heterocyclic ring instead of an oxygen atom.
The crystal structure of Phenytoin and its derivatives has been widely reported. These studies reveal a slightly ruffled imidazolidine ring. The two phenyl groups at the 5-position are typically not coplanar with each other or the heterocyclic ring, adopting a twisted conformation. The crystal packing is often dominated by hydrogen bonding interactions involving the N-H and C=O groups, as well as C-H···O and C-H···π interactions.
It is reasonable to postulate that 5,5-diphenyl-2,4-oxazolidinedione would adopt a similar overall three-dimensional conformation, with a non-planar oxazolidinedione ring and twisted phenyl substituents. The key difference in its solid-state packing would arise from the substitution of an N-H group with an oxygen atom at the 1-position. This would eliminate one hydrogen bond donor site, which would likely alter the intermolecular hydrogen bonding network and, consequently, the crystal lattice.
Experimental Protocols
To facilitate further research on this compound, the following outlines a standard experimental workflow for its characterization, including the crucial step of crystal growth for structural analysis.
Synthesis of 5,5-diphenyl-2,4-oxazolidinedione
A plausible synthetic route to 5,5-diphenyl-2,4-oxazolidinedione involves the reaction of a suitable precursor, such as a 2-hydroxy-2,2-diphenylacetamide, with a carbonylating agent. The specific reaction conditions, including solvent, temperature, and catalyst, would need to be optimized to achieve a good yield and purity of the final product.
Characterization
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Mass Spectrometry: Confirm the molecular weight of the synthesized compound using high-resolution mass spectrometry (HRMS).
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NMR Spectroscopy: Elucidate the chemical structure using ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling constants will provide detailed information about the connectivity of atoms in the molecule.
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FTIR Spectroscopy: Identify the characteristic functional groups, particularly the carbonyl (C=O) and ether (C-O-C) stretching vibrations of the oxazolidinedione ring.
Crystal Growth and X-ray Diffraction
The primary objective for future work on this molecule should be the determination of its single-crystal X-ray structure.
Step-by-Step Protocol for Crystal Growth:
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Purification: Ensure the compound is of high purity (>99%), as impurities can significantly hinder crystallization. Recrystallization from a suitable solvent or purification by column chromatography may be necessary.
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Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, and mixtures thereof) to identify a solvent or solvent system in which the compound has moderate solubility.
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Crystallization Techniques:
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Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation at room temperature. Loosely cover the container to allow for the slow evaporation of the solvent over several days to weeks.
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Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent. Place a small drop of this solution on a siliconized glass slide. Invert the slide over a reservoir containing a poor solvent (in which the compound is less soluble). The slow diffusion of the poor solvent vapor into the drop will gradually decrease the solubility of the compound, promoting crystal growth.
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Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below.
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Crystal Harvesting and Mounting: Once suitable single crystals have formed, carefully harvest them and mount them on a goniometer head for X-ray diffraction analysis.
X-ray Diffraction Analysis Workflow:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Conclusion
5,5-diphenyl-2,4-oxazolidinedione is a compound with a well-defined molecular formula of C₁₅H₁₁NO₃ and a monoisotopic mass of 253.0739 Da.[1] While its synthesis and basic characterization are approachable through standard laboratory techniques, a significant gap in the scientific literature exists regarding its experimental crystal structure. The determination of its three-dimensional structure is a critical next step for a complete understanding of this molecule's properties and for unlocking its full potential in the field of drug discovery and development. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to pursue this and other advanced characterizations.
References
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PubChemLite. 2,4-oxazolidinedione, 5,5-diphenyl- (C15H11NO3). Available from: [Link]. [Accessed March 27, 2026].
